molecular formula C17H13FN2O2 B2630318 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1251679-81-8

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2630318
CAS No.: 1251679-81-8
M. Wt: 296.301
InChI Key: QSOIPSUDLLKBME-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a fluorine atom and a benzamide group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with a fluorinated benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets

Properties

IUPAC Name

2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-8-16(21)20-15-9-11(6-7-12(10)15)19-17(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOIPSUDLLKBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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